N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acetamide Formation: The acetamide moiety is introduced by reacting the tetrazole derivative with an acylating agent like acetic anhydride.
Cyano Group Introduction: The cyano group is incorporated through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with a cyanide source, such as sodium cyanide.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design. Studies have explored its use in developing new anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a manner similar to natural substrates. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Unique due to the presence of both a cyano group and a tetrazole ring.
This compound: Similar in structure but may lack the cyano group or have different substituents on the tetrazole ring.
Uniqueness
The combination of a cyano group and a tetrazole ring in this compound provides a unique set of chemical properties
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-2-8-19(9-7-15)14(21)10-12-3-5-13(6-4-12)20-11-16-17-18-20/h3-6,11H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXIFAHONSYEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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